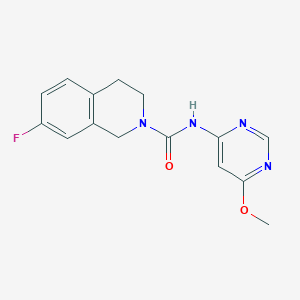![molecular formula C17H21N3O2 B7648556 7-Cyclopentyl-2-phenyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-1,3-dione](/img/structure/B7648556.png)
7-Cyclopentyl-2-phenyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Cyclopentyl-2-phenyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-1,3-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CP-TP or Topiramate, which is a well-known anticonvulsant drug used in the treatment of epilepsy and migraine headaches. However, the focus of
作用机制
The mechanism of action of CP-TP is not fully understood, but it is believed to work by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits the activity of neurons in the brain. CP-TP may also inhibit the activity of voltage-gated sodium channels, which can reduce the excitability of neurons.
Biochemical and Physiological Effects:
CP-TP has been shown to have various biochemical and physiological effects in the body. It can alter the levels of various neurotransmitters, including GABA, glutamate, and dopamine. Additionally, CP-TP can affect the activity of ion channels, which can alter the electrical activity of neurons. These effects can lead to changes in behavior, mood, and cognition.
实验室实验的优点和局限性
CP-TP has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied, and its effects on various biological systems are well-documented. Additionally, CP-TP is readily available and relatively inexpensive. However, there are also limitations to its use in lab experiments. CP-TP has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. Additionally, CP-TP can have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on CP-TP. One potential area of research is the development of new drugs that are based on the structure of CP-TP but have improved efficacy and safety profiles. Additionally, there is a need for further research on the mechanisms of action of CP-TP and its effects on various biological systems. Finally, there is a need for clinical trials to evaluate the potential therapeutic applications of CP-TP beyond its current use as an anticonvulsant drug.
In conclusion, CP-TP is a chemical compound with significant potential for scientific research beyond its use as an anticonvulsant drug. Its well-characterized effects on various biological systems make it an attractive tool for use in lab experiments, and its potential therapeutic applications in various neurological and metabolic disorders make it an area of active research. Further research is needed to fully understand the mechanisms of action of CP-TP and to evaluate its potential as a therapeutic agent.
合成方法
CP-TP can be synthesized through a variety of methods, including the reaction of cyclopentanone with phenylhydrazine to form 2-phenylcyclopentanone, followed by the reaction with ethyl oxalate to form the intermediate compound 7-cyclopentyl-2-phenyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-1,3-dione. The final product is obtained through the hydrolysis of the intermediate compound using hydrochloric acid.
科学研究应用
CP-TP has been extensively studied for its potential therapeutic applications beyond its use as an anticonvulsant drug. It has been shown to have a positive effect on various neurological disorders, including bipolar disorder, alcoholism, and post-traumatic stress disorder. Additionally, CP-TP has been found to have potential as an anti-obesity drug, as it can suppress appetite and promote weight loss.
属性
IUPAC Name |
7-cyclopentyl-2-phenyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-16-15-12-18(13-6-4-5-7-13)10-11-19(15)17(22)20(16)14-8-2-1-3-9-14/h1-3,8-9,13,15H,4-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICDXXVDFQOOEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN3C(C2)C(=O)N(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-2-[3-fluoro-4-(1-propan-2-yltetrazol-5-yl)anilino]acetamide](/img/structure/B7648477.png)
![[5-(5-methylfuran-2-yl)thiophen-2-yl]-[3-(2H-tetrazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7648479.png)
![3-[1-(1,3-Dihydro-2-benzofuran-5-ylmethylamino)propyl]benzenesulfonamide](/img/structure/B7648488.png)
![N-[3-(hydroxymethyl)pentan-3-yl]-3,4-dihydro-1H-isochromene-1-carboxamide](/img/structure/B7648493.png)
![2-[(5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfinyl]-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B7648499.png)
![Methyl 2-[(2-amino-2-oxoethyl)amino]-2-naphthalen-2-ylacetate](/img/structure/B7648506.png)
![N-[[2-[(3-hydroxypyrrolidin-1-yl)methyl]phenyl]methyl]-2-methylbenzamide](/img/structure/B7648513.png)
![2-(oxolan-2-yl)-4-[(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)methyl]morpholine](/img/structure/B7648526.png)
![N-methyl-4-[2-(3-methylphenyl)acetyl]morpholine-2-carboxamide](/img/structure/B7648548.png)

![2-Phenyl-2-[(5-phenyl-1,2,4-oxadiazol-3-yl)methylamino]ethanol](/img/structure/B7648574.png)
![3-(2,6-Dimethyloxan-4-yl)-1-(2-hydroxyethyl)-1-[(4-methylphenyl)methyl]urea](/img/structure/B7648580.png)
![2-[(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methylamino]-2-phenylethanol](/img/structure/B7648584.png)
![N-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)methyl]-1-pyridin-4-ylethanamine](/img/structure/B7648594.png)